molecular formula C10H10N2OS B586581 [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol CAS No. 145293-21-6

[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Cat. No.: B586581
CAS No.: 145293-21-6
M. Wt: 206.263
InChI Key: IVCTTYLPCHIYFW-UHFFFAOYSA-N
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Description

[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol: is a heterocyclic compound that contains both a thiazole ring and an amino group attached to a phenyl ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it can be inferred that the compound may interact with a variety of targets depending on the specific derivative and its functional groups.

Mode of Action

For instance, some thiazole derivatives have been found to exhibit membrane perturbing as well as intracellular modes of action . The specific interactions of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol with its targets would depend on the specific functional groups present in the compound.

Biochemical Pathways

For instance, thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . These compounds affect various biochemical pathways related to their respective biological activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability, although the specific ADME properties would depend on the specific functional groups present in the compound.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, the compound may have a variety of molecular and cellular effects depending on the specific derivative and its functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol typically begins with the preparation of 4-aminobenzaldehyde and thioamide.

    Cyclization Reaction: The thiazole ring is formed through a cyclization reaction between 4-aminobenzaldehyde and thioamide under acidic conditions.

    Reduction: The resulting intermediate is then reduced to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and reduction steps efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol can undergo oxidation reactions to form corresponding thiazole derivatives.

    Reduction: The compound can be reduced to form various reduced thiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole and phenyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

    Antimicrobial Agents: Exhibits potential antimicrobial activity against various bacterial and fungal strains.

    Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with biological targets.

Industry:

    Material Science: Used in the development of novel materials with specific electronic and optical properties.

Comparison with Similar Compounds

  • 2-Amino-4-phenylthiazole
  • 4-Phenylthiazol-2-amine
  • 2-(4-Nitrophenyl)thiazole

Comparison:

  • Unique Structural Features: [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol has a unique combination of an amino group and a thiazole ring, which distinguishes it from other similar compounds.
  • Biological Activity: The presence of the amino group enhances its potential biological activities compared to other thiazole derivatives.

Properties

IUPAC Name

[2-(4-aminophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCTTYLPCHIYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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